Enhanced Aqueous Stability of Heteroaryl vs. Phenyl Sulfonyl Fluorides
A head-to-head comparison of heteroaryl sulfonyl fluorides versus traditional phenyl sulfonyl fluorides demonstrates a substantial improvement in whole blood and plasma stability. The heteroaryl scaffold, exemplified by triazole-substituted SFs, exhibited markedly reduced hydrolytic degradation under physiological conditions, directly addressing a key limitation of first-generation phenyl SFs [1]. This finding is consistent with the broader class trend that electron-deficient heterocycles reduce the intrinsic reactivity of the –SO2F warhead, enhancing its suitability for in vivo applications.
| Evidence Dimension | Stability in whole blood/plasma (hydrolytic half-life) |
|---|---|
| Target Compound Data | Markedly improved stability (qualitative observation; exact half-life not reported in available text) [1] |
| Comparator Or Baseline | Traditional phenyl-based sulfonyl fluorides |
| Quantified Difference | Superior stability: heteroaryl SFs described as 'markedly improved' vs. phenyl SFs, which are limited by stability issues [1] |
| Conditions | Whole blood and plasma incubation, physiological temperature/pH |
Why This Matters
For procurement of covalent probes intended for cellular or in vivo studies, enhanced plasma stability reduces off-target labeling and improves pharmacokinetic predictability, making heteroaryl SFs a lower-risk choice compared to phenyl SFs.
- [1] Doherty, A.E. et al. (2026) 'Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery', ChemRxiv. doi:10.26434/chemrxiv.15000707/v1. View Source
